molecular formula C7H11NO3 B1488053 Ethyl 3-(hydroxyimino)cyclobutanecarboxylate CAS No. 98431-84-6

Ethyl 3-(hydroxyimino)cyclobutanecarboxylate

Cat. No. B1488053
CAS RN: 98431-84-6
M. Wt: 157.17 g/mol
InChI Key: JEGAJOKWFLKGII-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxyimino)cyclobutanecarboxylate (EHCC) is a compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a versatile compound that has gained increasing attention in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of EHCC is represented by the InChI code: 1S/C7H11NO3/c1-2-11-7(9)5-3-6(4-5)8-10/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

EHCC has a molecular weight of 157.17 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.

Scientific Research Applications

Structural Insights and Molecular Interactions

Ethyl 3-(hydroxyimino)cyclobutanecarboxylate and its derivatives have been studied for their unique structural characteristics. For instance, in the compound 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, the cyclobutane ring exhibits a distinct puckered conformation, facilitating specific cis-positioning of adjacent groups. This structure is linked through O-H...O and C-H...π(benzene) interactions, forming an intricate two-dimensional network (Dinçer et al., 2004). Similarly, oxime derivatives, including succinimid and morpholin groups, showcase cyclobutane rings with unique puckered forms and are characterized by distinct O–H...O and C–H...π(benzene) interactions, contributing to their two-dimensional networking structure (Dinçer et al., 2005).

Synthetic Methodologies and Chemical Transformations

Ethyl 3-(hydroxyimino)cyclobutanecarboxylate is instrumental in various synthetic processes. A notable method involves the treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with specific reagents leading to the formation of intermediates, which can be further transformed into pyrazine by treatment with bromine or other oxidants (Zaragoza & Gantenbein, 2017). Additionally, the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate has led to the formation of complex compounds through a tandem ring opening and oximation process, demonstrating the compound's versatility in organic transformations (Saravanan et al., 2007).

Optical and Electronic Applications

In the realm of materials science, a novel compound, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), synthesized from a derivative of Ethyl 3-(hydroxyimino)cyclobutanecarboxylate, has been explored for its photodiode applications. The optical and morphological properties of 3ABPQC were thoroughly characterized, revealing its significant potential in organic photodiode manufacturing due to its remarkable optical behavior and unique optical response representations (Elkanzi et al., 2020).

Peptide Synthesis and Bioconjugation

In peptide synthesis, the compound plays a crucial role as an additive, offering an efficient and safer alternative to other additives like HOBt and HOAt. The compound, known as Oxyma, demonstrates remarkable efficiency in inhibiting racemization and enhancing coupling efficiency, making it a valuable asset in both automated and manual peptide synthesis (Subirós‐Funosas et al., 2009). Moreover, the compound's relevance extends to bioconjugation reactions involving carboxylated peptide substrates, where systematic investigations have highlighted its efficiency and highlighted specific conditions and side reactions pertinent to product formation (Totaro et al., 2016).

properties

IUPAC Name

ethyl 3-hydroxyiminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(9)5-3-6(4-5)8-10/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAJOKWFLKGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(hydroxyimino)cyclobutanecarboxylate
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Ethyl 3-(hydroxyimino)cyclobutanecarboxylate

Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

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